4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the cyclization of appropriate precursors. The thiophene and pyridine rings are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a ketone to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound might be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism by which 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide include other chromene derivatives, thiophene-containing molecules, and pyridine-based compounds. Examples include:
- Chromene derivatives with different substituents on the chromene ring.
- Thiophene-containing compounds used in organic electronics.
- Pyridine-based molecules with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
4-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-16-10-18(25-17-6-2-1-5-15(16)17)20(24)22-11-13-4-3-8-21-19(13)14-7-9-26-12-14/h1-10,12H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFNOTYCSZAFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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